molecular formula C18H20N6O B11180642 N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine

N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine

Cat. No.: B11180642
M. Wt: 336.4 g/mol
InChI Key: LXRYLQSQYJHEIK-UHFFFAOYSA-N
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Description

N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine is a complex organic compound that features a quinazoline ring system and a triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine typically involves multi-step organic reactions. The starting materials often include 4,8-dimethylquinazoline and 5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine
  • **N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-thienylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine
  • **N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine

Uniqueness

This compound is unique due to its specific combination of quinazoline and triazine ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,8-dimethylquinazolin-2-amine

InChI

InChI=1S/C18H20N6O/c1-12-5-3-7-15-13(2)21-18(22-16(12)15)23-17-19-10-24(11-20-17)9-14-6-4-8-25-14/h3-8H,9-11H2,1-2H3,(H2,19,20,21,22,23)

InChI Key

LXRYLQSQYJHEIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CC4=CC=CO4)C

Origin of Product

United States

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